molecular formula C8H14O B1346601 3,3-Dimethylcyclohexanone CAS No. 2979-19-3

3,3-Dimethylcyclohexanone

Cat. No. B1346601
CAS RN: 2979-19-3
M. Wt: 126.2 g/mol
InChI Key: ZVJQBBYAVPAFLX-UHFFFAOYSA-N
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Patent
US08674143B2

Procedure details

On the other hand dimedone is a cheap and readily available starting material for a multi-step synthesis of green ketone. In U.S. Pat. No. 4,147,672 the reduction of dimedone in 52% yield in a two-step reaction sequence to the α,β-unsaturated mono-ketone via the monotosylhydrazone (G. A. Hiegel et al., J. Org. Chem. 38, 3637 (1973)) is described. The catalytic hydrogenation of the ketone in the presence of palladium on charcoal gave 3,3-dimethylcyclohexan-1-one (no yield given) and subsequent ethynylation with ethyne in basic medium gave 1-ethynyl-1-hydroxy-3,3-dimethylcyclohexane in about 50% yield. Reaction with CuCl and allyl chloride in basic medium gave 1-(1-hydroxy-3,3-dimethylcyclohexyl)-pent-4-en-1-yne after distillation in 50% yield. Treatment with boric acid yielded (70%) a 2:3 mixture of 1-(3,3-dimethyl-cyclohex-1-ene-1-yl)- and -6-en-1-yl)-pent-4-en-1-ine which was transformed into a 2:3 mixture of the corresponding -pent-4-en-1-ones by treatment with 80% formic acid at 90° C.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mono-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monotosylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=O)[CH2:6][C:4](=[O:5])[CH2:3]1>[Pd]>[CH3:1][C:2]1([CH3:10])[CH2:9][CH2:7][CH2:6][C:4](=[O:5])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Name
mono-ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monotosylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(CC(CCC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.